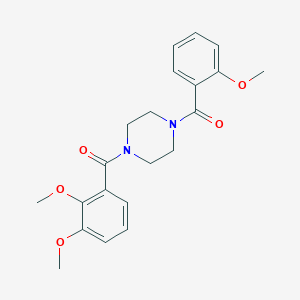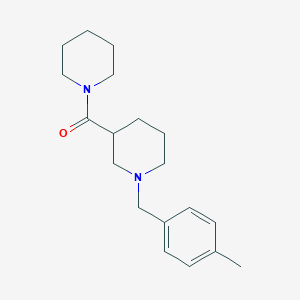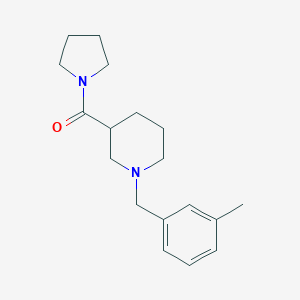
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine (CX-5461) is a small molecule drug that has been developed for the treatment of cancer. CX-5461 is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is known to be upregulated in many cancer cells. We will also list future directions for research on this promising drug.
Wirkmechanismus
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine selectively inhibits RNA polymerase I (Pol I) transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of Pol I transcription leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. This ultimately leads to cell death in cancer cells that are dependent on high levels of Pol I transcription.
Biochemical and Physiological Effects:
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to induce DNA damage and activate the p53 tumor suppressor pathway in cancer cells. In addition, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to inhibit the growth of tumors in preclinical models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine is that it selectively targets cancer cells while sparing normal cells. This reduces the risk of toxicity to normal tissues. However, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to induce DNA damage in normal cells, which could limit its therapeutic potential. Another limitation of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine is that it has poor solubility, which could limit its effectiveness in vivo.
Zukünftige Richtungen
Future research on 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine could focus on optimizing its pharmacokinetic properties to improve its solubility and bioavailability. In addition, future research could focus on identifying biomarkers that could predict response to 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine. Finally, future research could explore the potential of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine in combination with other drugs to enhance its efficacy.
Synthesemethoden
The synthesis of 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine involves a multi-step process that begins with the reaction of 1-cyclohexylpiperazine with ethyl 4-chlorobutyrate to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethyl-4-chlorobutane. This intermediate is then reacted with a lithium aluminum hydride reduction to form 1-(1-cyclohexyl-4-piperidinyl)-4-ethylbutane-1,4-diol. The final step involves the reaction of this compound with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to be effective in preclinical models of various types of cancer, including breast cancer, lymphoma, and leukemia. In addition, 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has been shown to be effective against cancer stem cells, which are thought to be responsible for the recurrence of cancer after treatment. 1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine has also been shown to sensitize cancer cells to other chemotherapeutic agents, suggesting that it could be used in combination with other drugs to enhance their efficacy.
Eigenschaften
Produktname |
1-(1-Cyclohexyl-4-piperidinyl)-4-ethylpiperazine |
|---|---|
Molekularformel |
C17H33N3 |
Molekulargewicht |
279.5 g/mol |
IUPAC-Name |
1-(1-cyclohexylpiperidin-4-yl)-4-ethylpiperazine |
InChI |
InChI=1S/C17H33N3/c1-2-18-12-14-20(15-13-18)17-8-10-19(11-9-17)16-6-4-3-5-7-16/h16-17H,2-15H2,1H3 |
InChI-Schlüssel |
RHVKNIAGKDAQOK-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Kanonische SMILES |
CCN1CCN(CC1)C2CCN(CC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)

![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)


![Azepan-1-yl[1-(4-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247301.png)
![1-{[1-(2,4,5-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247303.png)
![1-{[1-(2,3,4-Trimethoxybenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247304.png)
![3-(1-Piperidinylcarbonyl)-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B247305.png)


![1-{[1-(3-Methylbenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247308.png)
![1-Piperidinyl-[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B247310.png)